Product packaging for N-acetyl-D-[2-13C]glucosamine(Cat. No.:CAS No. 478529-39-4)

N-acetyl-D-[2-13C]glucosamine

カタログ番号: B583412
CAS番号: 478529-39-4
分子量: 222.201
InChIキー: OVRNDRQMDRJTHS-WTUNQFMISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-acetyl-D-[2-13C]glucosamine is a stable isotope-labeled analog of the fundamental amino monosaccharide, N-acetyl-D-glucosamine (GlcNAc), where the carbon at the 2-position is enriched with carbon-13. This compound serves as a critical tracer in metabolic research, allowing for the precise tracking and quantification of GlcNAc incorporation and flux through various biochemical pathways using techniques like mass spectrometry and NMR spectroscopy. In living systems, GlcNAc is a pivotal building block of complex polysaccharides like chitin and hyaluronic acid . It is also a key component of cell surface glycans and the sole substrate for O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation and regulates numerous cellular processes, including signaling, transcription, and cytoskeletal organization . The labeled derivative enables detailed investigation into these areas. Research applications for this compound include tracing the biosynthesis of glycosaminoglycans (GAGs) in articular cartilage , studying the dysregulation of O-GlcNAcylation in metabolic diseases , and probing the role of GlcNAc in inflammatory and autoimmune conditions . Recent mechanistic clinical trials have also highlighted the role of oral GlcNAc as a triple modulator of inflammation, myelination, and neurodegeneration, demonstrating its potential to raise N-glycan branching and suppress pro-inflammatory T-cell responses . By incorporating a 13C atom at the second carbon, this reagent provides an essential tool for metabolomics studies, drug metabolism research, and the development of advanced diagnostic assays, offering researchers a reliable and high-purity standard to advance the understanding of glycobiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO6 B583412 N-acetyl-D-[2-13C]glucosamine CAS No. 478529-39-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-WTUNQFMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Enrichment of N Acetyl D 2 13c Glucosamine

Chemical Synthesis Approaches for Site-Specific ¹³C-Labeled N-acetyl-D-glucosamine Derivatives

Chemical synthesis offers a direct and controllable means of introducing isotopic labels at specific atomic positions within a molecule. For N-acetyl-D-[2-¹³C]glucosamine, this typically involves multi-step processes starting from carefully selected precursors.

Precursor-Based Isotopic Labeling Strategies

A common strategy in chemical synthesis is to begin with a commercially available, isotopically labeled precursor and build the target molecule around it. This approach ensures the ¹³C atom is incorporated at the desired location from the outset. For the synthesis of N-acetyl-D-[2-¹³C]glucosamine, a plausible route would involve starting with a ¹³C-labeled building block that can be chemically converted to the glucosamine (B1671600) backbone.

For instance, a synthesis could commence with a ¹³C-labeled cyanide, which can be used to introduce the labeled carbon at the C-2 position of a suitable glucose derivative. The synthesis would involve protecting the hydroxyl groups of the starting sugar, followed by a series of reactions to introduce the amino group at the C-2 position, and finally, acetylation to form the N-acetyl group. The specific placement of the isotope is dictated by the initial labeled precursor.

Key considerations for this strategy include the availability and cost of the labeled precursor and the efficiency of the subsequent reaction steps. While this method provides a high degree of control over the labeling site, it can be complex and require extensive purification at each stage. rsc.org

Targeted Isotopic Exchange Reactions

Targeted isotopic exchange reactions represent another, though less common, chemical approach. These methods would involve the direct replacement of a ¹²C atom with a ¹³C atom in a pre-existing N-acetyl-D-glucosamine molecule. However, such direct exchanges are often challenging to achieve with high specificity and efficiency for carbon atoms within a stable carbohydrate ring. These reactions typically require harsh conditions that can lead to degradation of the starting material. google.com Therefore, precursor-based strategies are generally favored for their predictability and control.

Biotransformation and Enzymatic Synthesis Routes for Isotopic Incorporation

Enzymatic and biotransformation methods provide a powerful and highly specific alternative to chemical synthesis for producing isotopically labeled compounds. nih.govfrontiersin.org These approaches leverage the inherent selectivity of enzymes to catalyze reactions, often under milder conditions and with higher yields than traditional chemical methods. sigmaaldrich.comresearchgate.net

One of the most effective methods for producing ¹³C-labeled N-acetyl-D-glucosamine is through microbial fermentation. google.comnih.gov In this approach, microorganisms are cultured in a medium where the primary carbon source is a ¹³C-labeled substrate, such as [U-¹³C]-glucose. sigmaaldrich.comrsc.org The microorganisms metabolize the labeled glucose and incorporate the ¹³C atoms into their cellular components, including the building blocks of the cell wall, such as N-acetyl-D-glucosamine. vanderbilt.edu

For the specific production of N-acetyl-D-[2-¹³C]glucosamine, one could use [2-¹³C]-glucose as the precursor. Through the well-established biochemical pathways, this specifically labeled glucose would be converted into fructose-6-phosphate (B1210287), and then into glucosamine-6-phosphate, preserving the label at the C-2 position. frontiersin.org Subsequent enzymatic steps lead to the formation of UDP-N-acetyl-D-[2-¹³C]glucosamine, a key intermediate in many biological systems, which can then be hydrolyzed to yield the final product. mdpi.com

Genetically engineered microorganisms can be employed to enhance the production of GlcNAc. nih.gov By overexpressing the genes for enzymes in the GlcNAc biosynthetic pathway and suppressing competing metabolic pathways, the yield of the desired labeled product can be significantly increased. frontiersin.org

Enzymatic synthesis in vitro offers another precise method. This involves using a cascade of purified enzymes to convert a labeled precursor into N-acetyl-D-[2-¹³C]glucosamine. For example, a reaction could be initiated with a ¹³C-labeled fructose-6-phosphate, followed by the sequential addition of enzymes like glucosamine-6-phosphate synthase, phosphoglucosamine mutase, and glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase. frontiersin.org This cell-free approach allows for a high degree of control over the reaction conditions and can lead to a very pure product. mdpi.com

Purification and Characterization of Isotopic Purity for Research Grade Material

Following synthesis, rigorous purification and characterization are essential to ensure the final product is of high chemical and isotopic purity, suitable for research applications.

The purification of N-acetyl-D-glucosamine typically involves a combination of chromatographic techniques. Ion-exchange chromatography is effective for removing charged impurities, such as inorganic salts and other charged organic molecules. google.com This is often followed by other chromatographic methods, such as size-exclusion or reversed-phase chromatography, to separate the target compound from unreacted starting materials and byproducts. Finally, crystallization or spray drying can be used to obtain the purified N-acetyl-D-glucosamine as a solid. google.com

The characterization of the labeled compound focuses on confirming its chemical identity, and more importantly, determining the position and extent of isotopic enrichment.

Table 1: Analytical Techniques for Characterization

Analytical Technique Purpose Key Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and determine the precise location and percentage of ¹³C enrichment. ¹³C NMR spectra will show a significantly enhanced signal for the C-2 carbon, confirming the site-specific labeling. Quantitative NMR can determine the isotopic purity. slu.se
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm the incorporation of the ¹³C isotope. High-resolution MS can provide the exact mass. The mass spectrum will show a molecular ion peak shifted by +1 mass unit compared to the unlabeled compound, confirming the presence of a single ¹³C atom. slu.senih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Used for quantitative analysis and to assess purity after derivatization. Provides accurate quantification and can be used to determine the isotopic enrichment in complex biological samples. acs.org

| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity by separating the target compound from any impurities. | A single, sharp peak indicates a high degree of chemical purity. ckisotopes.com |

Isotopic purity is a critical parameter and is often expressed as a percentage of the labeled species. For N-acetyl-D-[2-¹³C]glucosamine, an isotopic purity of >98% is typically required for demanding research applications. ckisotopes.com This ensures that the signals observed in subsequent experiments are predominantly from the labeled molecule, allowing for accurate interpretation of metabolic or structural data. slu.seacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
N-acetyl-D-glucosamine
N-acetyl-D-[2-¹³C]glucosamine
[U-¹³C]-glucose
[2-¹³C]-glucose
Fructose-6-phosphate
Glucosamine-6-phosphate
UDP-N-acetyl-D-glucosamine
UDP-N-acetyl-D-[2-¹³C]glucosamine
¹³C-labeled cyanide
Glucose
Carbon-13
¹²C

Applications of N Acetyl D 2 13c Glucosamine in Metabolic Pathway Elucidation

Tracing Hexosamine Biosynthesis Pathway (HBP) Dynamics

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that utilizes a small fraction of incoming glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for various glycosylation events. researchgate.netnih.gov N-acetyl-D-[2-13C]glucosamine is instrumental in dissecting the intricate dynamics of this pathway.

Comparative Analysis of De Novo Synthesis and Salvage Pathways

The HBP can be fed through two primary mechanisms: the de novo synthesis pathway and the salvage pathway. The de novo pathway begins with fructose-6-phosphate (B1210287) and glutamine, while the salvage pathway can utilize pre-existing or externally supplied N-acetylglucosamine (GlcNAc). biorxiv.orgmdpi.com By introducing this compound, researchers can specifically trace the flux through the salvage pathway. biorxiv.org This allows for a direct comparison of the contributions of both pathways to the total UDP-GlcNAc pool under various cellular conditions. For instance, under nutrient-limited conditions, the expression of N-acetylglucosamine kinase (NAGK), a key enzyme in the salvage pathway, is enhanced, suggesting a greater reliance on this route. mdpi.com

Metabolic Flux Analysis (MFA) utilizing 13C-GlcNAc Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. The use of stable isotope tracers like this compound is central to 13C-MFA. medchemexpress.commedchemexpress.commedchemexpress.com By tracking the incorporation of the 13C label into downstream metabolites, researchers can calculate the flux through specific enzymatic steps. For example, the rate of UDP-GlcNAc synthesis from the salvage pathway can be precisely determined. This approach has been used to measure glucose flux through the HBP in various tissues, providing quantitative data on the pathway's activity. nih.gov Such studies have revealed that only a small percentage (2-5%) of cellular glucose is typically channeled into the HBP. researchgate.netnih.gov

Table 1: Key Enzymes in the Hexosamine Biosynthesis Pathway
PathwayKey EnzymeFunctionStarting Substrate(s)Product
De Novo SynthesisGlutamine:fructose-6-phosphate amidotransferase (GFAT)Rate-limiting step, converts fructose-6-phosphate to glucosamine-6-phosphate. mdpi.comnih.govFructose-6-phosphate, GlutamineGlucosamine-6-phosphate
Salvage PathwayN-acetylglucosamine kinase (NAGK)Phosphorylates N-acetylglucosamine. mdpi.comN-acetylglucosamine (GlcNAc)N-acetylglucosamine-6-phosphate

Investigation of Glycoprotein and Glycan Biosynthesis Pathways

Glycoproteins and glycans are essential macromolecules involved in a vast array of cellular functions. The synthesis of these complex structures is highly dependent on the availability of nucleotide sugar precursors, such as UDP-GlcNAc. mdpi.comresearchgate.net this compound provides a direct means to probe these biosynthetic pathways.

Elucidation of Glycosylation Processes and Mechanisms

Glycosylation, the enzymatic process of attaching glycans to proteins, is a highly complex and regulated post-translational modification. researchgate.netwikipedia.org By supplying cells with this compound, the labeled GlcNAc moieties can be traced as they are incorporated into glycoproteins. This allows researchers to study the dynamics of specific glycosylation events, such as O-GlcNAcylation, where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.org The formation of specific glycosyltransferase complexes, which can regulate the synthesis of glycoproteins, can also be investigated using such tracer-based approaches. pnas.org

Analysis of Nucleotide Sugar Precursor Metabolism (e.g., UDP-GlcNAc)

UDP-GlcNAc is a central nucleotide sugar that serves as the donor substrate for glycosyltransferases in the synthesis of glycoproteins, proteoglycans, and glycolipids. mdpi.comwikipedia.org The metabolism of UDP-GlcNAc itself is a critical point of regulation. Using this compound, the synthesis and turnover of the UDP-GlcNAc pool can be monitored. researchgate.netebi.ac.uk This is crucial for understanding how cells regulate the availability of this essential precursor in response to metabolic cues and environmental stresses. For example, studies have shown that glucosamine (B1671600) treatment, which increases UDP-GlcNAc levels, can alter the synthesis of other glycans like hyaluronic acid and chondroitin (B13769445) sulfate (B86663). ebi.ac.uk

Table 2: Applications of this compound in Glycobiology Research
Research AreaSpecific ApplicationKey Insights Gained
Glycosylation DynamicsTracing the incorporation of 13C-labeled GlcNAc into glycoproteins.Understanding the rate and regulation of O-GlcNAcylation and other glycosylation events. wikipedia.org
Nucleotide Sugar MetabolismMonitoring the synthesis and turnover of 13C-labeled UDP-GlcNAc.Quantifying the flux towards UDP-GlcNAc and its utilization in various glycosylation pathways. researchgate.netebi.ac.uk
Glycan BiosynthesisFollowing the labeled GlcNAc through the pathways of complex glycan assembly.Elucidating the steps and regulatory points in the synthesis of specific glycan structures.

Research into Neuroenergetics and Carbon Flow in Specific Metabolic Cycles

Recent research has begun to explore the role of N-acetylglucosamine and its metabolic pathways in the central nervous system. While this is an emerging area, the use of isotopic tracers like this compound holds promise for understanding neuroenergetics and the flow of carbon through metabolic cycles in the brain. For instance, N-acetylglucosamine kinase (NAGK) is highly expressed in neurons, and its activity has been linked to the complexity of dendritic structures. koreascience.kr Furthermore, alterations in metabolic pathways, including those involving amino sugars, have been implicated in neurometabolic diseases. researchgate.net By tracing the fate of the 13C label from this compound, researchers can investigate how this sugar contributes to neuronal metabolism and whether it plays a role in the bioenergetics of neural cells.

Studies on Microbial Cell Wall and Extracellular Matrix Component Biosynthesis

This compound, a stable isotope-labeled form of N-acetylglucosamine (GlcNAc), serves as a powerful tracer in metabolic studies, particularly for elucidating the biosynthesis of microbial cell walls and extracellular matrix components. GlcNAc is a fundamental building block for essential polymers in a wide range of microorganisms. asm.orgmdpi.com Its presence in peptidoglycan (in bacteria) and chitin (B13524) (in fungi) underscores its importance for microbial structural integrity. mdpi.comnih.gov By introducing this compound into a microbial culture, researchers can track the incorporation of the 13C label into various downstream metabolic products, providing direct insights into the pathways of their synthesis.

The use of isotopically labeled GlcNAc, such as N-acetyl-D-[1-13C]glucosamine, has been instrumental in nuclear magnetic resonance (NMR) based metabolic analyses. nih.govasm.org These studies allow for the precise tracking of the labeled carbon atom as it is metabolized and integrated into different cellular components. This technique is invaluable for understanding the complex network of reactions involved in the synthesis of the cell wall and extracellular matrix.

Chitin Synthesis:

Chitin, a polymer of β-(1,4) linked N-acetylglucosamine, is a major component of the fungal cell wall and the exoskeletons of arthropods. nih.govnih.gov The biosynthesis of chitin is a critical process for these organisms, making it a key target for antifungal drug development. This compound has been utilized to study the dynamics of chitin synthesis. By supplying this labeled precursor, scientists can monitor its uptake and incorporation into the growing chitin polymer.

In a study investigating microbial community function in arctic tundra, 13C-N-acetylglucosamine was used as a tracer to understand the metabolism of chitin degradation products. nih.govumich.edu This research demonstrated that soil bacteria were the primary consumers of N-acetylglucosamine, highlighting their role in chitin turnover in that environment. umich.edu While this study focused on catabolism, the same labeling principles apply to the study of biosynthesis. For instance, in organisms that synthesize chitin, providing this compound would lead to the formation of 13C-labeled chitin, which can be quantified to determine the rate of synthesis and the influence of various factors on this process.

Glycosaminoglycan Synthesis:

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. sigmaaldrich.comfrontiersin.org One of the key components of many GAGs, such as hyaluronic acid, is N-acetylglucosamine. biorxiv.orgslu.se Hyaluronic acid is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. frontiersin.orgslu.se

The biosynthesis of GAGs is a complex process involving a series of enzymatic reactions. sigmaaldrich.com The use of this compound allows for the detailed investigation of these pathways. For example, in the synthesis of heparan sulfate, the process begins with the attachment of a xylose to a serine residue, followed by the addition of two galactose molecules and a glucuronic acid. The chain is then elongated by the alternating addition of N-acetyl-D-glucosamine and glucuronic acid. sigmaaldrich.com By using labeled GlcNAc, researchers can trace its incorporation into the growing GAG chain, providing valuable information about the kinetics and regulation of the biosynthetic pathway.

A study on the metabolic labeling of hyaluronan in Streptococcus equi subsp. Zooepidemicus utilized 13C and 15N labeled precursors to produce isotopically labeled hyaluronic acid. slu.se Subsequent analysis by NMR and mass spectrometry allowed for the quantitative determination of isotope enrichment at each position within the disaccharide repeating unit. slu.se This approach, while using generally labeled precursors, demonstrates the power of isotopic labeling in elucidating the fine details of GAG biosynthesis. The use of specifically labeled this compound would offer even more precise insights into the fate of the C-2 carbon of the GlcNAc unit during this process.

The table below summarizes key research findings related to the use of labeled N-acetylglucosamine in studying chitin and glycosaminoglycan synthesis.

Study FocusOrganism/SystemLabeled Compound UsedKey Findings
Microbial Metabolism of Chitin Degradation ProductsArctic Tundra Soil Microbes13C-N-acetylglucosamineSoil bacteria were the dominant metabolizers of N-acetylglucosamine. umich.edu
Hyaluronan BiosynthesisStreptococcus equi subsp. Zooepidemicus13C and 15N labeled precursorsSuccessful production of isotopically labeled hyaluronic acid, enabling detailed structural analysis. slu.se
Glycosaminoglycan Synthesis PathwayGeneral Eukaryotic ModelN-acetyl-D-glucosamine (as a component)Elucidation of the sequential addition of monosaccharides, including GlcNAc, in heparan sulfate synthesis. sigmaaldrich.com

N-acetylglucosamine is not only a structural component but also a significant nutrient source and signaling molecule for many pathogenic microorganisms. mdpi.com The ability to metabolize GlcNAc from the host environment is a crucial adaptive mechanism for pathogens, contributing to their virulence. mdpi.com this compound is a valuable tool for investigating these metabolic pathways and understanding how pathogens utilize this amino sugar to survive and thrive within their hosts.

The metabolism of GlcNAc in pathogens like Candida albicans, Escherichia coli, and Vibrio cholerae has been studied to understand its role in pathogenesis. asm.orgmdpi.com In many bacteria and fungi, UDP-N-acetylglucosamine, derived from GlcNAc, is the donor for cell wall synthesis and protein glycosylation. mdpi.com

Research using 1-13C-labeled N-acetyl-d-glucosamine in Candida albicans has provided insights into the catabolic route of this sugar. nih.gov When the primary catabolic pathway was blocked, NMR analysis revealed the bifurcation of the pathway, leading to the accumulation of other labeled intermediates like N-acetyl-d-glucosamine-6-phosphate and UDP-N-acetyl-d-glucosamine. asm.org This demonstrates how isotopic labeling can uncover alternative metabolic routes that may be important for adaptation under stress conditions.

Furthermore, the uptake and metabolism of GlcNAc are often tightly regulated. In Streptococcus mutans, a dental caries pathogen, an inducible system for GlcNAc metabolism has been identified, with transport mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS). asm.org Studies with labeled GlcNAc can quantify the activity of such transport systems and the subsequent metabolic fate of the sugar, revealing how pathogens prioritize nutrient sources.

The table below details research findings on the application of labeled GlcNAc in studying pathogen metabolism.

PathogenLabeled Compound UsedResearch FocusKey Findings
Candida albicans1-13C-labeled N-acetyl-d-glucosamineGlcNAc catabolismRevealed pathway bifurcation and accumulation of labeled intermediates when the primary pathway was blocked. nih.govasm.org
Streptococcus mutansN-acetylglucosamine (in metabolic studies)Amino sugar transport and metabolismIdentified an inducible PTS system for GlcNAc uptake. asm.org
General Pathogens (e.g., Vibrio cholerae)N-acetylglucosamine (as a key metabolite)Role in virulence and adaptationGlcNAc utilization is an important adaptive mechanism in host environments. mdpi.com

Advanced Analytical Techniques for 13c Isotope Detection and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural and quantitative analysis of isotopically labeled compounds. slu.se It provides detailed information on the atomic-level structure and the extent of isotope incorporation. slu.senih.gov

1H and 13C NMR for Structural Elucidation and Isotope Enrichment

One-dimensional (1D) ¹H and ¹³C NMR are fundamental methods for confirming the chemical structure of N-acetyl-D-[2-¹³C]glucosamine and determining the percentage of ¹³C enrichment. The presence of the ¹³C isotope at a specific position induces characteristic splitting patterns and chemical shift changes in both ¹H and ¹³C spectra, which allows for unambiguous identification and quantification. nih.govmdpi.com

In the ¹³C NMR spectrum of N-acetyl-D-glucosamine, the carbon atoms of the pyranose ring and the N-acetyl group give rise to distinct signals. bmrb.iospectrabase.comchemicalbook.com The specific labeling at the C2 position in N-acetyl-D-[2-¹³C]glucosamine results in a significantly enhanced signal for this carbon. The degree of enrichment can be quantified by comparing the integral of the ¹³C-labeled C2 signal to that of the naturally abundant ¹³C signals of other carbons in the molecule or to an internal standard. slu.se

Similarly, the ¹H NMR spectrum provides detailed information. The proton attached to the ¹³C-labeled carbon will exhibit coupling (J-coupling) with the ¹³C nucleus, resulting in satellite peaks flanking the main proton signal. nih.gov The analysis of these ¹³C satellites in ¹H NMR spectra offers another avenue for quantifying isotopic enrichment. mdpi.com

Table 1: Representative NMR Data for N-acetyl-D-glucosamine

This table presents typical chemical shift ranges observed for the core structure of N-acetyl-D-glucosamine in aqueous solutions. Specific shifts can vary based on experimental conditions such as solvent, pH, and temperature.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1 ~5.2 (α), ~4.7 (β) C1: ~93.5 (β), ~97.6 (α)
H2 ~3.9 C2: ~56.8-59.4
H3 ~3.7-3.8 C3: ~73.4-76.6
H4 ~3.4-3.5 C4: ~72.5-72.8
H5 ~3.8 C5: ~78.7
H6 ~3.8-3.9 C6: ~63.1-63.4
Acetyl-CH₃ ~2.0 Acetyl-CH₃: ~24.7
Acetyl-C=O - Acetyl-C=O: ~177.5

Data sourced from publicly available databases and research articles. bmrb.ionih.gov

Two-Dimensional (2D) NMR Techniques (HSQC, TOCSY) for Metabolic Mapping

Two-dimensional NMR techniques are indispensable for tracing the metabolic fate of N-acetyl-D-[2-¹³C]glucosamine within complex biological mixtures. nih.govnih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) allow for the mapping of metabolic pathways by correlating connected nuclei.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment is particularly powerful as it correlates protons directly attached to carbon atoms. science.govdiva-portal.org In a sample containing metabolites derived from N-acetyl-D-[2-¹³C]glucosamine, the HSQC spectrum will show strong cross-peaks corresponding to the ¹H and ¹³C pairs where the ¹³C is the enriched isotope. For instance, after cellular uptake and metabolism, the ¹³C label from the C2 position of glucosamine (B1671600) can be transferred to other molecules. By observing which metabolites exhibit enhanced ¹³C signals at specific positions in the HSQC spectrum, researchers can delineate the metabolic pathways involved. nih.govnih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY is a homonuclear correlation experiment that reveals couplings between all protons within a spin system, not just those that are directly adjacent. When combined with HSQC in an HSQC-TOCSY experiment, it becomes a formidable tool for identifying metabolites in complex mixtures. science.gov This combined approach helps to resolve signal overlap, a common challenge in metabolomics, and facilitates the unambiguous assignment of resonances to individual compounds that have incorporated the ¹³C label. science.gov For example, if the ¹³C label from N-acetyl-D-[2-¹³C]glucosamine is incorporated into an amino acid, the HSQC-TOCSY experiment can help to identify the complete spin system of that amino acid, confirming its identity and the position of the label.

Solid-State 13C NMR for Analysis of Complex Biological Samples

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of non-soluble biological materials in their native-like environments, such as cell walls or extracellular matrices. mdpi.comacs.org When N-acetyl-D-[2-¹³C]glucosamine is used as a precursor for the biosynthesis of these complex structures, solid-state ¹³C NMR can directly probe the incorporation and local environment of the labeled monosaccharide.

The analysis of uniformly ¹³C-labeled materials by ssNMR has been instrumental in the structural characterization of polysaccharides. oup.comsigmaaldrich.com By using a selectively labeled precursor like N-acetyl-D-[2-¹³C]glucosamine, researchers can simplify the resulting complex spectra and focus on the signals originating from the incorporated glucosamine units. This approach enhances sensitivity and allows for the study of specific structural features and intermolecular interactions within large biomolecular assemblies. acs.orgoup.com For instance, solid-state ¹³C NMR can be used to characterize the structure of peptidoglycans in bacterial cell walls that have been biosynthetically enriched with N-acetyl-D-[2-¹³C]glucosamine. acs.org The technique is non-destructive, preserving the three-dimensional structure of the sample for further analysis. oup.com

Mass Spectrometry (MS) Approaches for Isotope Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. frontiersin.org In stable isotope tracing studies, MS is used to detect the mass shift in metabolites that have incorporated the heavier ¹³C isotope from N-acetyl-D-[2-¹³C]glucosamine. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it a powerful platform for metabolomics and isotope tracing. nih.govplos.orgnih.gov In studies using N-acetyl-D-[2-¹³C]glucosamine, LC-MS is employed to separate and identify a wide range of metabolites from biological extracts.

The incorporation of the ¹³C label from N-acetyl-D-[2-¹³C]glucosamine into downstream metabolites results in an increase in their molecular weight. For each carbon atom from the tracer that is incorporated, the mass of the metabolite will increase by approximately one dalton. LC-MS can precisely measure these mass shifts, allowing for the determination of the number of ¹³C atoms in each detected metabolite. nih.gov This information, known as the mass isotopologue distribution, provides quantitative insights into the activity of different metabolic pathways. researchgate.netnih.gov For example, by culturing cells with ¹³C-labeled glucosamine, researchers can use LC-MS to trace the label into nucleotide sugars like UDP-GlcNAc and subsequently into complex N- and O-glycans. researchgate.net

Table 2: Application of LC-MS in Tracking N-acetyl-D-[2-13C]glucosamine Metabolism

Research Goal LC-MS Application Key Findings
Tracing UDP-GlcNAc synthesis Analysis of nucleotide sugar isotopomers Allows for the measurement of UDP-GlcNAc synthesis and utilization pathways. researchgate.net
Profiling glycan biosynthesis Isotopomer analysis of N- and O-glycans Reflects the use of UDP-GlcNAc in each step of glycan biosynthesis. researchgate.net
Identifying differential metabolites Comparative metabolomics of biological samples Can identify changes in the levels of N-acetyl-D-glucosamine and related compounds under different conditions. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) in Specific Applications

GC-MS is another robust technique for the separation and identification of metabolites, particularly for volatile and semi-volatile compounds. For the analysis of non-volatile molecules like N-acetyl-D-glucosamine and its derivatives, a chemical derivatization step is required to make them amenable to gas chromatography. researchgate.netnih.gov

In the context of N-acetyl-D-[2-¹³C]glucosamine research, GC-MS is often used for the accurate quantification of specific metabolites. The use of a ¹³C-labeled internal standard, such as uniformly labeled ¹³C-GlcNAc, is crucial for correcting for variations during sample preparation and analysis, thereby enabling accurate absolute quantification. nih.govacs.org

GC-MS has been successfully applied to quantify glucosamine as a component of glycogen (B147801), where the glycogen is first hydrolyzed, and the resulting monosaccharides are derivatized and analyzed. nih.gov In studies involving the enzymatic breakdown of hyaluronic acid, GC-MS can be used to identify and quantify the released N-acetyl-D-glucosamine. researchgate.net The high chromatographic resolution of GC is particularly advantageous for separating isomers, such as N-acetylglucosamine, N-acetylmannosamine, and N-acetylgalactosamine, which can be challenging to distinguish by MS alone due to their identical mass. nih.govacs.org

Table 3: Mentioned Compounds

Compound Name
N-acetyl-D-[2-¹³C]glucosamine
N-acetyl-D-glucosamine
UDP-N-acetyl-D-glucosamine
N-acetylmannosamine
N-acetylgalactosamine
Hyaluronic acid
Peptidoglycan
Glycogen
Lactate
Alanine
Acetate
Glutamic acid

High-Resolution Mass Spectrometry (e.g., FT-ICR-MS) for Isotopologue Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for metabolomics, offering unparalleled capabilities in resolving and identifying metabolites within complex biological samples. mdpi.com Among HRMS techniques, Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptional performance in isotopologue profiling due to its ultra-high resolution and mass accuracy. mdpi.comresearchgate.net

Principles of FT-ICR-MS in ¹³C-Isotopologue Analysis

FT-ICR-MS operates by trapping ions in a strong magnetic field within an ICR cell. mdpi.com A radio-frequency pulse excites the ions into a synchronous cyclotron motion, and the frequency of this motion is directly proportional to the ion's mass-to-charge ratio (m/z). mdpi.com The instrument detects the image current produced by the orbiting ions, which is recorded as a time-domain signal called a free induction decay (FID). mdpi.com A Fourier transform is then applied to the FID to convert it into a frequency-domain signal, which is ultimately represented as a mass spectrum. mdpi.com

The key advantages of FT-ICR-MS for analyzing compounds like N-acetyl-D-[2-¹³C]glucosamine and its downstream metabolites are its remarkable resolving power and mass accuracy. mdpi.comnih.gov Resolving powers in the range of 10⁵ to 10⁶ are achievable, which allows for the separation of isobaric (same nominal mass but different exact mass) and even isotopic fine structures. mdpi.comacs.org This level of resolution is critical for distinguishing between a metabolite containing a ¹³C isotope and another molecule with a similar mass, ensuring unambiguous identification. nih.govoup.com For instance, the mass difference between a ¹³C isotope and other naturally occurring isotopes can be resolved, providing confidence in the elemental composition of the detected ion. oup.comnih.gov

Isotopologue Profiling

When a ¹³C-labeled substrate like N-acetyl-D-[2-¹³C]glucosamine is introduced into a biological system, the ¹³C atom is incorporated into various metabolic products. This results in a series of molecules that differ only in their isotopic composition, known as isotopologues. FT-ICR-MS can resolve these individual isotopologue peaks, providing a detailed distribution of the ¹³C label within a specific metabolite pool. nih.gov This "isotopologue profile" or "mass isotopomer distribution" is a direct reflection of the metabolic pathways that were active in the synthesis of that metabolite. nih.govbiorxiv.org

The ability of FT-ICR-MS to provide accurate mass measurements, often with errors of less than one part per million (ppm), is crucial for assigning the correct elemental formula to each isotopologue peak. mdpi.comnih.gov This high mass accuracy, combined with the resolved isotopic pattern, greatly enhances the confidence in metabolite identification and the interpretation of labeling patterns. mdpi.comresearchgate.net

Data Processing and Computational Methods for Isotopic Analysis

The vast and complex datasets generated by HRMS require sophisticated computational methods for their interpretation. These methods are essential for extracting meaningful biological information from the raw mass spectral data, particularly in stable isotope tracing studies.

Deconvolution Methods for Mass Isotopologue Profiles

The raw mass spectrum of a ¹³C-labeled metabolite is a composite of signals from molecules with different numbers of ¹³C atoms, further complicated by the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). nih.govnih.gov Deconvolution is the computational process of correcting for this natural abundance and separating the overlapping isotopic signals to determine the true fractional enrichment of the ¹³C label from the tracer. nih.govnih.gov

Several computational algorithms have been developed for this purpose. These methods take the measured isotopologue distribution and, by solving a system of linear equations, calculate the contribution of the heavy isotope tracer to each mass peak. nih.govnih.gov This correction is a prerequisite for any quantitative analysis of metabolic fluxes. nih.gov

For complex metabolites, where the ¹³C label can be incorporated into different molecular subunits, more advanced deconvolution approaches are necessary. nih.govd-nb.info For example, in the analysis of UDP-N-acetylglucosamine (UDP-GlcNAc), a downstream product of GlcNAc metabolism, the ¹³C label can be found in the glucose, ribose, acetyl, or uracil (B121893) moieties. nih.govd-nb.info Moiety modeling frameworks and algorithms like the Genetic Algorithm for Isotopologues in Metabolic Systems (GAIMS) have been developed to deconvolute the composite mass isotopologue profile and determine the fractional ¹³C enrichment in each of these subunits. nih.govd-nb.inforesearchgate.netscitepress.org These methods often employ optimization techniques to find the best fit between a theoretical model of isotopic labeling and the experimental data. researchgate.netkuleuven.be

Quantitative Analysis of Isotope Enrichment and Flux

Once the mass isotopologue profiles have been deconvoluted, the data can be used to perform a quantitative analysis of isotope enrichment and metabolic flux.

Isotope Enrichment Calculation

Isotope enrichment refers to the proportion of a metabolite pool that has incorporated the stable isotope label. It is typically calculated from the corrected isotopologue distribution. For instance, the fractional enrichment can be determined by comparing the intensity of the labeled isotopologues to the total intensity of all isotopologues of that metabolite. acs.org This provides a direct measure of how much of the precursor, in this case, N-acetyl-D-[2-¹³C]glucosamine, has been converted into a particular product over a specific time period. nih.gov

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique that uses the measured isotope enrichment data to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.govsci-hub.se ¹³C-MFA, in particular, has become a central tool in systems biology for understanding cellular physiology. sci-hub.senih.gov

The core of MFA is a mathematical model that describes the flow of atoms through the metabolic network. nih.gov This model relates the intracellular metabolic fluxes to the measured extracellular fluxes (e.g., nutrient uptake and product secretion rates) and the intracellular isotope labeling patterns. sci-hub.sediva-portal.org By fitting the model to the experimental data, it is possible to estimate the in vivo rates of individual enzymatic reactions. nih.gov

There are different approaches to MFA, including stationary and instationary (or dynamic) methods. Stationary ¹³C-MFA assumes that the system is at both a metabolic and isotopic steady state. sci-hub.se In contrast, instationary ¹³C-MFA (INST-MFA) is applied to systems at a metabolic steady state but during the transient phase before isotopic equilibrium is reached. nih.govnih.gov This is particularly useful for studying systems with slow turnover rates or for capturing dynamic changes in metabolism. nih.govnih.gov The analysis of time-course data of ¹³C incorporation into metabolites, such as the downstream products of N-acetyl-D-[2-¹³C]glucosamine, provides rich information for INST-MFA. nih.gov

The quantitative flux values obtained from MFA provide a detailed and functional readout of the metabolic state of the cell, revealing how pathways are utilized and regulated in response to various conditions. diva-portal.org

Conceptual and Theoretical Frameworks for N Acetyl D 2 13c Glucosamine Tracing Experiments

Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful analytical approach that uses non-radioactive, isotopically enriched compounds to trace the flow of atoms through metabolic pathways. nih.gov The fundamental principle of SIRM involves introducing a substrate, such as N-acetyl-D-[2-13C]glucosamine, into a biological system and then tracking the incorporation of the heavy isotope (in this case, Carbon-13) into downstream metabolites. nih.govnih.gov This process allows for the robust reconstruction of metabolic pathways and the quantification of metabolic fluxes—the rates of turnover of molecules through these pathways. nih.govresearchgate.net

The core of a SIRM experiment involves several key stages:

Administration of the Tracer : A precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) is introduced to cells, tissues, or a whole organism. nih.govmdpi.com In the context of N-acetyl-D-[2-¹³C]glucosamine, this tracer is designed to enter specific metabolic routes, primarily the hexosamine biosynthetic pathway (HBP). biorxiv.orgnih.gov The HBP is a critical route branching from glycolysis that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation. nih.govbiorxiv.orgelifesciences.org

Metabolic Transformation : As the biological system metabolizes the labeled precursor, the ¹³C atom from the C-2 position of the glucosamine (B1671600) molecule is transferred to a series of subsequent products.

Detection and Analysis : After a set period, metabolites are extracted from the system. Advanced analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are used to detect and quantify the labeled metabolites. nih.govnih.govresearchgate.net MS can determine the number of heavy atoms incorporated into a molecule (isotopologue analysis), while NMR can provide information on the specific position of the label within the molecule (isotopomer analysis). nih.govnih.gov

Data Interpretation and Modeling : The resulting labeling patterns provide a detailed snapshot of metabolic activity. nih.gov By analyzing the distribution and enrichment of the ¹³C label in various metabolites, researchers can deduce the relative activity of different pathways, identify novel metabolic reprogramming, and quantify fluxes. nih.govresearchgate.net

SIRM offers a dynamic view of metabolism that goes beyond the static concentration measurements of traditional metabolomics, providing direct insights into the functional state of metabolic networks in health and disease. nih.govnih.gov

Consideration of Tracer Recycling and Metabolic Compartmentation Effects

The interpretation of data from N-acetyl-D-[2-¹³C]glucosamine tracing experiments can be complicated by two key biological phenomena: tracer recycling and metabolic compartmentation. Overlooking these factors can lead to significant misinterpretations of metabolic flux maps. oup.comrjlbpcs.com

Tracer Recycling: In vivo, metabolic pathways are highly interconnected. A labeled atom from a tracer may not follow a simple linear path but can be released and reincorporated into other metabolic pools. nih.gov A prominent example is the recycling of labeled carbon dioxide (¹³CO₂). When a ¹³C-labeled tracer like [U-¹³C]-glucose is catabolized, ¹³CO₂ is produced during decarboxylation reactions, such as in the pentose (B10789219) phosphate (B84403) pathway or the TCA cycle. nih.gov This labeled ¹³CO₂ can then be re-fixed by carboxylating enzymes (e.g., pyruvate (B1213749) carboxylase, acetyl-CoA carboxylase), leading to the appearance of a single ¹³C label (M+1) in various metabolites. nih.gov This effect is substantial in vivo but often negligible in vitro due to dilution from exogenous bicarbonate in culture media. nih.gov When tracing with N-acetyl-D-[2-¹³C]glucosamine, if the glucosamine backbone is catabolized to enter central carbon metabolism, the ¹³C label could eventually be released as ¹³CO₂ and recycled, potentially confounding the analysis of pathways thought to be distant from hexosamine metabolism.

Metabolic Compartmentation: Eukaryotic cells are defined by subcellular compartments (e.g., cytosol, mitochondria, nucleus, plastids) where specific metabolic pathways are localized. oup.comnih.govresearchgate.net Metabolites can exist in distinct pools within these different organelles, and these pools may not be in rapid equilibrium. nih.gov For example, acetyl-CoA is found in both the mitochondria and the cytosol, with each pool serving different functions—mitochondrial acetyl-CoA primarily enters the TCA cycle, while cytosolic acetyl-CoA is a key precursor for fatty acid and cholesterol synthesis.

Ignoring this compartmentation can obscure the true nature of metabolic fluxes. oup.comrjlbpcs.com A flux map that merges compartmented pools into a single node may fail to capture critical metabolic activities. oup.com For instance, in studies of plant metabolism, it is essential to model the cytosol, plastid, and mitochondria as separate compartments to accurately determine fluxes. plos.org Similarly, in brain metabolism, distinguishing between neuronal and glial compartments is crucial for understanding neurotransmitter cycling. nih.gov When using N-acetyl-D-[2-¹³C]glucosamine, the initial phosphorylation to N-acetyl-D-[2-¹³C]glucosamine-6-phosphate occurs in the cytosol. biorxiv.org Accurately tracing the fate of the ¹³C label requires considering its transport and utilization within different compartments, such as its conversion to UDP-GlcNAc in the nucleus and cytosol for O-GlcNAcylation or its use within the endoplasmic reticulum and Golgi for N-glycosylation. nih.gov Obtaining compartment-specific labeling data, often through analysis of end-product macromolecules synthesized in specific locations, is essential for building accurate, predictive models of metabolism. oup.complos.org

Design Considerations for Dynamic Tracing Experiments

While steady-state experiments provide a snapshot of metabolic fluxes, dynamic tracing experiments offer deeper insights by measuring the change in isotopic labeling over time. creative-proteomics.comnumberanalytics.com This approach allows for the quantification of flux rates and the study of metabolic reorganization in response to stimuli. creative-proteomics.com The design of such experiments with N-acetyl-D-[2-¹³C]glucosamine requires careful planning. researchgate.netslideshare.net

Key design considerations include:

Tracer Selection and Delivery : The choice of tracer is paramount. N-acetyl-D-[2-¹³C]glucosamine is specifically chosen to probe the hexosamine salvage pathway and subsequent glycosylation processes. biorxiv.org The method of delivery must also be considered, whether as a single "pulse" dose followed by a "chase" with unlabeled substrate, or as a continuous infusion to reach a new isotopic steady state. frontiersin.orgnih.gov

Isotopic and Metabolic Steady State : A critical assumption in many flux analyses is that the system is at a metabolic and isotopic steady state. Dynamic experiments are specifically designed to capture the approach to this steady state. researchgate.net It is crucial to design a time course that is long enough to observe significant label incorporation and potentially reach isotopic equilibrium in the metabolites of interest. frontiersin.org

Temporal Sampling : The selection of time points for quenching metabolism and extracting metabolites is the most critical aspect of a dynamic experiment. creative-proteomics.com The sampling frequency should be high enough to capture the trajectory of label incorporation into different metabolite pools. Early time points are crucial for determining the labeling kinetics of initial pathway intermediates, while later time points reveal labeling in downstream products and larger macromolecular pools.

Analytical Methods : Sensitive and quantitative analytical platforms, typically LC-MS, are required to accurately measure the mass isotopologue distributions of numerous metabolites at each time point. creative-proteomics.com

Mathematical Modeling : The data from dynamic experiments—time-courses of isotopologue distributions—are complex. They are analyzed using mathematical models based on systems of differential equations that describe the changes in metabolite concentrations and labeling patterns over time. numberanalytics.com These models allow for the estimation of non-steady-state fluxes and provide a quantitative understanding of metabolic dynamics. creative-proteomics.com

A well-designed dynamic tracing experiment using N-acetyl-D-[2-¹³C]glucosamine can reveal the rates of UDP-GlcNAc biosynthesis, the kinetics of protein glycosylation, and how these processes are regulated over time in response to cellular signals or perturbations. nih.gov

Comparison of Position-Specific versus Uniform Labeling Strategies in Research Design

In designing stable isotope tracing experiments, a fundamental choice lies between using a uniformly labeled tracer or a position-specifically labeled one. mdpi.comfrontiersin.org Each strategy offers distinct advantages and is suited to answering different types of research questions. The selection of N-acetyl-D-[2-¹³C]glucosamine is an example of a position-specific strategy.

Uniform Labeling: A uniformly labeled tracer, such as [U-¹³C₆]glucose, has a ¹³C atom at every carbon position. nih.gov This approach is excellent for obtaining a global view of substrate utilization. frontiersin.org By tracking the distribution of all six carbon atoms, researchers can simultaneously monitor the flux of glucose into glycolysis, the pentose phosphate pathway, the TCA cycle, and various biosynthetic pathways including the hexosamine pathway. mdpi.comnih.gov It provides a broad survey of how a central nutrient contributes to the entire metabolic network. However, the complexity of the labeling patterns can sometimes make it difficult to disentangle fluxes at specific enzymatic steps without extensive modeling.

Position-Specific Labeling: A position-specifically (or selectively) labeled tracer, like N-acetyl-D-[2-¹³C]glucosamine, has a ¹³C atom at a single, defined carbon position. nih.govrsc.org This strategy is highly powerful for probing the flux through specific, targeted metabolic reactions or pathways. nih.gov By knowing the exact starting position of the label, its appearance in a specific position in a downstream product provides definitive evidence of a particular reaction sequence. For example, using [1-¹³C]glucose versus [6-¹³C]glucose can distinguish between the pentose phosphate pathway and glycolysis. Similarly, tracing with N-acetyl-D-[2-¹³C]glucosamine allows for the precise tracking of the C2 carbon of the glucosamine ring as it is incorporated into GlcNAc-6-phosphate, GlcNAc-1-phosphate, and ultimately UDP-GlcNAc. asm.org This specificity is invaluable for:

Confirming Pathway Activity : It provides unambiguous evidence of flux through a particular pathway, such as the GlcNAc salvage pathway. biorxiv.orgelifesciences.org

Dissecting Branch Points : It can help quantify the relative flux when a metabolite is a substrate for multiple enzymes.

Simplifying Analysis : The resulting labeling patterns are often simpler to interpret than those from uniform labelers.

The table below summarizes the key characteristics and applications of these two labeling strategies.

In practice, a combination of uniform and position-specific labeling experiments can provide a highly detailed and robust understanding of a metabolic network. frontiersin.org For instance, a study might use [U-¹³C₆]glucose to identify broad metabolic changes and then use a tracer like N-acetyl-D-[2-¹³C]glucosamine or N-[1,2-¹³C₂]acetyl-D-glucosamine to specifically investigate alterations in the hexosamine salvage pathway. mdpi.comnih.gov

Table of Mentioned Compounds

Emerging Research Directions and Methodological Enhancements

Integration with Multi-Omics Approaches in Glycobiology Research

The complexity of glycobiology necessitates a holistic view that single-platform analyses cannot provide. The integration of data from metabolomics, glycomics, proteomics, and genomics—collectively known as multi-omics—is a powerful strategy. N-acetyl-D-[2-13C]glucosamine serves as a critical tool in this integrated approach, enabling researchers to trace the metabolic fate of glucosamine (B1671600) through various interconnected pathways.

By introducing this compound into cellular systems, scientists can track the incorporation of the ¹³C label into a wide array of downstream molecules. biorxiv.org This allows for the direct measurement of glucose and glucosamine routing into monosaccharide synthesis and the subsequent production of cell membrane glycans. biorxiv.org This metabolic tracing provides a dynamic layer of information that complements static snapshots from other omics data. For instance, a multi-omics investigation into acute myocardial infarction combined glycomics with metabolomics, lipidomics, and metallomics to reveal complex biomolecular interconnections. nih.gov In such studies, labeled precursors like this compound can elucidate the flux and specific pathways that are altered in disease states.

This integrative method helps to connect changes in gene expression (genomics) or protein levels (proteomics) with functional alterations in metabolic pathways (metabolomics) and glycosylation patterns (glycomics). For example, observing an upregulation of a glycosyltransferase in a proteomic screen can be functionally validated by tracing the increased flux of ¹³C from labeled glucosamine into specific glycan structures. This approach has been instrumental in understanding how cellular metabolism is rewired in cancer and other diseases where glycosylation is significantly altered. biorxiv.orgmdpi.comd-nb.info

Table 1: Examples of Multi-Omics Integration in Glycobiology

Omics Field Information Gained Role of Labeled Glucosamine Reference
Glycomics Identifies and quantifies changes in glycan structures on cell surfaces and proteins. Traces the incorporation of the ¹³C label into specific monosaccharides (e.g., GlcNAc, sialic acids) within glycan chains, measuring synthesis rates. biorxiv.org
Metabolomics Measures the abundance of small molecule metabolites, providing a snapshot of the cell's metabolic state. Quantifies the flux through specific metabolic routes, such as the Hexosamine Biosynthesis Pathway (HBP), by tracking ¹³C-labeled intermediates. mdpi.comwindows.net
Proteomics Identifies and quantifies proteins, including enzymes involved in glycosylation and O-GlcNAc-modified proteins. Helps link changes in enzyme levels to functional changes in glycan synthesis and turnover. oup.com
Transcriptomics Measures gene expression levels, indicating potential changes in metabolic and signaling pathways. Validates the functional consequences of altered gene expression on metabolic fluxes. nih.gov

Development of Novel Labeled Analogs for Specific Research Questions

While this compound is a valuable tool, the pursuit of more nuanced biological questions has driven the development of novel labeled analogs. These synthetic sugar analogs are engineered with specific properties to probe distinct biological processes, often combining isotopic labeling with other chemical functionalities. oup.com

Researchers have synthesized analogs of rare bacterial monosaccharides, such as N-acetylfucosamine and bacillosamine, to study glycan incorporation in specific pathogens, which is crucial for developing targeted antimicrobial therapies. nih.govacs.org In other applications, analogs are designed for enhanced membrane permeability to improve their utility in living cells. For example, the tetraacetate analogue of GlcNAc was developed to increase its uptake compared to standard GlcNAc. google.com

A particularly innovative area is the creation of multi-functional probes. For instance, a diazirine-modified GlcNAc analog (GlcNDAz) has been developed that acts as a photocross-linker. genscript.com When this analog is metabolically incorporated into proteins, it allows researchers to use UV light to covalently trap interacting proteins, enabling the identification of glycan-mediated protein complexes. genscript.com Combining such functionalities with stable isotope labeling could further refine these methods, allowing for quantitative analysis of the identified interactions. The development of these specialized tools is expanding the experimental toolbox for glycobiologists, enabling more precise and targeted investigations. nih.govgoogle.com

Advanced Computational Modeling Techniques for Enhanced Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a key technique that uses data from stable isotope tracing experiments to quantify the rates (fluxes) of intracellular metabolic pathways. vanderbilt.edu The analysis of data generated by tracers like this compound relies heavily on sophisticated computational models. mdpi.com The initial step in ¹³C-MFA involves creating a mathematical model that includes all relevant biochemical reactions and their stoichiometry. vanderbilt.edu

Recent advancements have moved beyond traditional steady-state models to more complex frameworks. Isotopically non-stationary MFA (INST-MFA), for example, allows for the analysis of metabolic fluxes in systems that have not yet reached isotopic equilibrium, which is particularly useful for studying dynamic processes in mammalian cells. mdpi.com Furthermore, methods for genome-scale differential flux analysis (GS-DFA) are being developed to pinpoint metabolic modules that are most affected between two states, such as healthy versus diseased cells. nih.govplos.org

The selection of the isotopic tracer is critical for maximizing the accuracy of flux measurements. vanderbilt.edu Computational tools are now used for optimal experiment design to determine the best tracer or combination of tracers to resolve specific pathways. For instance, ¹³C-glucose tracers are generally better for studying upper metabolism like glycolysis, while ¹³C-glutamine tracers provide better resolution for the TCA cycle. d-nb.info Parallel labeling experiments, where different tracers are used in separate cultures, can enhance the precision of flux estimates across the entire metabolic network. vanderbilt.edu The continuous development of software platforms and standardized workflows is making these powerful analytical techniques more accessible to the broader research community. vanderbilt.edu

Table 2: Computational Approaches in Metabolic Flux Analysis

Technique/Model Description Application with Labeled Tracers Reference
¹³C Metabolic Flux Analysis (¹³C-MFA) A standard method to quantify intracellular fluxes at metabolic steady state. Uses ¹³C labeling patterns in metabolites (from tracers like ¹³C-glucosamine) to calculate reaction rates throughout a network. d-nb.infovanderbilt.edu
Isotopically Non-Stationary MFA (INST-MFA) A model that analyzes data from systems not at isotopic steady state, capturing dynamic changes in metabolism. Allows for shorter labeling experiments and the study of transient metabolic responses. mdpi.com
Genome Scale-Differential Flux Analysis (GS-DFA) A method applied to genome-scale metabolic models to identify reactions with significant flux alterations between different conditions. Pinpoints specific pathways (e.g., hexosamine biosynthesis) that are deregulated in disease states like cancer or viral infections. nih.govplos.org
Optimal Experiment Design (OED) Computational algorithms used to select the ideal isotopic tracer(s) and measurement sets to maximize the precision of flux estimates. Helps determine if a single tracer, like [1,2-¹³C₂]glucose, or a mixture of tracers is needed to accurately resolve fluxes of interest. vanderbilt.edu

Applications in Investigating Cellular Signaling and Protein Modification Research (e.g., O-GlcNAcylation)

This compound is a pivotal tool for studying one of the most critical post-translational modifications: the O-linked attachment of N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. oup.com This modification, which is dynamically regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a nutrient sensor and is integral to a vast array of cellular signaling processes. oup.comwikipedia.orgfrontiersin.org

By supplying cells with labeled glucosamine, researchers can trace its entry into the hexosamine biosynthesis pathway (HBP), the metabolic route that produces the donor substrate UDP-GlcNAc. mdpi.comoup.com This allows for the direct measurement of flux through the HBP and helps to quantify the rate of O-GlcNAc cycling on specific proteins. nih.gov Such studies have been crucial in dissecting the role of O-GlcNAcylation in various cellular functions, including transcription, protein-protein interactions, and cell survival. oup.commdpi.comnih.gov

For example, increased O-GlcNAc levels have been implicated in the pathophysiology of diabetes and cardiovascular disease. oup.come-dmj.org Tracing studies can help elucidate how hyperglycemia leads to increased flux through the HBP and subsequent changes in the O-GlcNAcylation of key signaling proteins, such as transcription factors and enzymes. oup.com In cancer research, altered O-GlcNAcylation is known to affect the stability and activity of oncoproteins and tumor suppressors. wikipedia.orgrjsocmed.com The use of this compound provides a quantitative method to investigate how cancer cells rewire this pathway to support proliferation and survival. rjsocmed.com Studies have also identified specific O-GlcNAcylation sites on cardiac myofilament proteins, and using GlcNAc in experiments has been shown to modulate cardiac contractile function, highlighting its direct role in physiological processes. nih.gov

Q & A

Basic Research Questions

Q. How is N-Acetyl-D-[2-¹³C]glucosamine synthesized, and what analytical methods confirm its isotopic purity?

  • Methodological Answer : The synthesis typically involves introducing a ¹³C label at the C2 position via fluorination or sulfation reactions. For example, fluorinated analogs can be synthesized using deoxyfluorination of thioglycoside intermediates, followed by selective isotopic labeling . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming isotopic incorporation and purity. For sulfated derivatives, ion-exchange chromatography and ammonium/sodium salt precipitation ensure structural integrity .

Q. What are the standard protocols for quantifying N-Acetyl-D-glucosamine in biological samples?

  • Methodological Answer : Enzymatic assays using N-acetyl-β-D-hexosaminidase are common. A validated protocol involves:

  • Reagent Preparation : Combine NADP⁺, ATP, and coupling enzymes (hexokinase, glucose-6-phosphate dehydrogenase) in buffer.
  • Assay : Measure absorbance at 340 nm to track NADPH production, which correlates with N-acetylglucosamine concentration. Calibration curves with a pure standard (e.g., Sigma-Aldrich A-8625) are essential for accuracy .
    • Note : For ¹³C-labeled analogs, liquid chromatography-mass spectrometry (LC-MS) with isotopic tracing improves specificity .

Q. How does N-Acetyl-D-glucosamine integrate into bacterial cell wall studies?

  • Methodological Answer : The compound serves as a precursor for peptidoglycan biosynthesis. Radiolabeled or ¹³C-labeled versions enable tracking via:

  • Uptake Assays : Incubate bacterial cultures (e.g., Bacillus subtilis) with [¹⁴C]- or [¹³C]-labeled N-acetylglucosamine.
  • Analysis : Measure incorporation into cell walls using scintillation counting (for ¹⁴C) or NMR (for ¹³C). Penicillin-treated controls can differentiate between transport and metabolic incorporation .

Advanced Research Questions

Q. How can N-Acetyl-D-[2-¹³C]glucosamine be used to study metabolic flux in cardiac tissue?

  • Methodological Answer : In perfused heart models, co-administer ¹³C-labeled substrates (e.g., [U-¹³C]palmitate, [3-¹³C]lactate) with N-Acetyl-D-[2-¹³C]glucosamine.

  • Tracing : Use ¹³C-NMR or gas chromatography-mass spectrometry (GC-MS) to track label incorporation into tricarboxylic acid (TCA) cycle intermediates.
  • Key Finding : Glucosamine selectively inhibits lactate/pyruvate oxidation while enhancing palmitate utilization, revealing cross-talk between hexosamine and fatty acid pathways .

Q. What experimental designs address contradictions in glucosamine’s role in osteoarthritis models?

  • Methodological Answer : Contradictions arise from variations in dosing, bioavailability, and model systems. To resolve these:

  • In Vivo Models : Use isotopic tracers (e.g., ¹³C-glucosamine) to quantify joint tissue incorporation vs. systemic metabolism.
  • Mechanical Testing : In biomaterial studies (e.g., chitosan-GlcNAc sutures), evaluate tensile strength and degradation rates to correlate structural roles with therapeutic outcomes .
    • Data Analysis : Meta-analyses should stratify studies by glucosamine formulation (e.g., salts vs. acetylated) and control for co-administered chondroitin .

Q. How can fluorinated N-Acetyl-D-glucosamine analogs enhance structural studies of glycosidases?

  • Methodological Answer : Fluorination at strategic positions (e.g., C3, C4) creates transition-state mimics.

  • Synthesis : Start with glucosazide thioglycosides, perform deoxyfluorination using DAST (diethylaminosulfur trifluoride), and purify via silica gel chromatography .
  • Enzyme Assays : Measure inhibition kinetics (Ki) against N-acetyl-β-D-hexosaminidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-GlcNAc).
    • Structural Insights : X-ray crystallography of enzyme-inhibitor complexes reveals active-site interactions .

Methodological Challenges and Solutions

Q. Why does isotopic labeling at C2 pose unique challenges in NMR characterization?

  • Answer : The C2 position is adjacent to the acetamido group, causing complex splitting patterns in ¹H-NMR.

  • Solution : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling and confirm ¹³C incorporation. For sulfated derivatives, ¹³C chemical shifts at C2 typically range from 55–60 ppm .

Q. How to optimize release kinetics of N-Acetyl-D-glucosamine in biodegradable sutures?

  • Answer : Adjust chitosan crosslinking density and GlcNAc loading ratios.

  • Protocol : Fabricate sutures via electrospinning (chitosan:GlcNAc = 3:1 w/w), crosslink with genipin, and assess release profiles in phosphate-buffered saline (PBS) at 37°C.
  • Analysis : Fit release data to Higuchi or Korsmeyer-Peppas models to identify diffusion- vs. degradation-controlled mechanisms .

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